The table below summarizes the core information for both compounds.
| Property | Rehmaionoside B | Scutellarein |
|---|---|---|
| IUPAC Name | Information limited | 4',5,6-Trihydroxyflavone [1] |
| Chemical Formula | C₁₉H₃₄O₈ [2] [3] | C₁₅H₁₀O₆ [1] |
| Molecular Weight | Information limited | 286.24 g/mol [1] |
| CAS Registry Number | Not specified in sources | 529-53-3 [1] |
| Chemical Structure | Scutellarein derivative; isomer of Rehmaionoside A [2] | Aglycone core of scutellarin [4] [5] |
| Primary Natural Sources | Roots of Rehmannia glutinosa [2] | Scutellaria lateriflora [1], Erigeron breviscapus [4], and other Scutellaria species [5] |
| Compound Class | Rehmaionoside / Scutellarein compound [2] | Flavonoid aglycone [4] [6] |
For natural product discovery, identifying these compounds within complex plant matrices is a critical first step. Here is a validated methodology from recent research on Rehmannia glutinosa.
Experimental workflow for identifying rehmaionoside compounds and scutellarein derivatives from plant material using LC-MS/MS.
Detailed Protocol [2]:
[M+Na]+ observed at m/z 413.2149 (C₁₉H₃₄O₈Na).While data for this compound is sparse, its aglycone, scutellarein, has well-documented and multi-faceted mechanisms of action, particularly in oncology and neuroprotection. The following diagram and table summarize its complex pharmacology.
Scutellarein exerts therapeutic effects by modulating multiple cell signaling pathways, including key inhibitory and activating actions.
| Pharmacological Area | Key Targets & Pathways | Observed Effects | Experimental Evidence |
|---|---|---|---|
| Anticancer Activity | Inhibits: PI3K/Akt, NF-κB, MAPK, JAK/STAT3, β-catenin/Wnt [5]. Activates: Intrinsic/Extrinsic Apoptosis [5]. | Induces tumor cell death, cell cycle arrest, inhibits metastasis/angiogenesis [5]. | Studies in colon, esophagus, bladder, and breast cancers [5]. |
| Neuroprotective & Anti-inflammatory | Inhibits NF-κB activation; reduces hippocampal apoptosis and neuroinflammation [4]. | Protects against Aβ-induced cognitive dysfunction [4]. Beneficial in stroke models [7]. | In vivo models of Alzheimer's disease [4]. Comprehensive review of stroke and ischemia [7]. |
| Antioxidant Activity | Activates the Nrf2/ARE pathway [5]. | Enhances cellular antioxidant defenses [5]. | In vitro and in vivo pharmacological studies [5]. |
| Antiviral Activity | Inhibits SARS-CoV helicase (nsP13) ATPase activity in vitro [4]. | Potential antiviral agent against SARS-CoV [4]. | In vitro enzyme inhibition assays [4]. |
A significant challenge in developing scutellarein (and potentially its glycosides like this compound) is its poor pharmacokinetic profile.
The table below summarizes the primary mass spectrometry data used to characterize Rehmaionoside B, as found in the current literature [1] [2].
| Parameter | Specification / Observed Value |
|---|---|
| Molecular Formula | C₁₉H₃₄O₈ [1] [2] |
| Ionization Mode | Positive Ion Mode [1] [2] |
| Observed Adduct | [M+Na]+ [1] [2] |
| Accurate Mass ([M+Na]+) | m/z 413.2149 [1] [2] |
| Characteristic MS/MS Fragments | m/z 211.1692 (loss of C₆H₁₀O₅, e.g., glucose) [1] [2] m/z 193.1592 (further loss of H₂O) [1] [2] m/z 175.1484 (further loss of H₂O) [1] [2] |
Based on the methodologies described in the search results, the following workflow outlines the key steps for identifying this compound from a Rehmanniae Radix sample.
Workflow for identifying this compound from sample to data analysis.
Here is a more detailed breakdown of the experimental protocols, compiled from the search results:
This compound has an isomer, Rehmaionoside A, which shares the same molecular formula and similar MS behavior, making them challenging to distinguish by MS alone [1] [2]. The search results also mention other related glycosides in Rehmanniae Radix, such as oxythis compound, which has a different molecular formula (C₁₉H₃₄O₉) and thus a different accurate mass [1] [2].
The information available provides a solid foundation for identifying this compound. However, for a complete quantitative analytical method, you would need to establish a calibration curve using a pure standard, which was not detailed in the search results.
Rehmaionoside B is a natural product isolated from the roots of the medicinal plant Rehmannia glutinosa and is classified as an ionone glucoside [1]. Its core structure consists of a C19 aglycone moiety conjugated to a glucose sugar unit.
The table below summarizes its basic identifying characteristics:
| Property | Description |
|---|---|
| Molecular Formula | C~19~H~34~O~8~ [2] [3] |
| Classification | Ionone glucoside (a type of terpenoid) [1] |
| Natural Source | Roots of Rehmannia glutinosa (Rehmanniae Radix) [3] [1] |
| Key Stereochemical Insight | Its absolute configuration was determined by the exciton chirality method on allylic benzoyl derivatives [1]. |
The isolation and determination of this compound's structure, including its absolute configuration, follows a classic natural product chemistry workflow. The diagram below outlines the key experimental stages.
Experimental workflow from plant material to absolute configuration.
The specific techniques involved in each stage include:
This compound is often studied alongside its isomer, Rehmaionoside A, as they share the same molecular formula (C~19~H~34~O~8~) but differ in their three-dimensional structure [3]. However, the precise details of this difference are not elaborated in the available literature.
For a comprehensive technical guide, the following specific information would be necessary but is not available in the current search results:
To obtain the in-depth data required for your whitepaper, I suggest the following actions:
Rehmaionoside B is an iridoid glycoside or a scutellarein compound found in Rehmannia glutinosa [1] [2]. The table below summarizes its key chemical and analytical characteristics.
| Property | Characterization Data |
|---|---|
| Chemical Type | Iridoid glycoside / Scutellarein compound [1] [2] |
| Molecular Formula | C~19~H~34~O~8~Na (for [M+Na]+ adduct) [1] [2] |
| Observed [M+Na]+ m/z | 413.2149 [1] [2] |
| Key MS/MS Fragments | m/z 211.1692 (loss of one glucose, -180 Da), m/z 193.1592, m/z 175.1484 (sequential loss of H~2~O) [1] [2] |
| Isomeric Relationship | Isomer of Rehmaionoside A [1] [2] |
A proposed workflow for its identification using mass spectrometry is illustrated below, based on the fragmentation pattern described in the literature.
Identification workflow for this compound based on mass spectrometry fragmentation patterns [1] [2].
While direct studies on this compound are sparse, research on its isomer, Rehmaionoside A, and related Rehmannia compounds points to potential areas of biological activity.
To advance the research on this compound, the following approaches are recommended:
Rehmaionoside B is a chemical compound identified in the roots of Rehmannia glutinosa, a plant central to Traditional Chinese Medicine [1] [2]. The table below summarizes its key chemical properties and analytical signatures:
| Property | Specification |
|---|---|
| IUPAC Name | Not explicitly defined in literature |
| Classification | Rehmaionoside (a type of scutellarein compound) [1] [2] |
| Molecular Formula | C~19~H~34~O~8~ [1] [2] |
| Observed MS Adduct | [M + Na]+ [1] [2] |
| Exact Mass ([M+Na]+) | m/z 413.2149 [1] [2] |
| Characteristic MS/MS Fragments | m/z 211.1692, 193.1592, 175.1484 [1] [2] |
| Isomeric Relationship | Isomer of Rehmaionoside A [1] [2] |
The identification of this compound in raw plant material can be achieved through a targeted metabolomics workflow using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Sample Preparation
2. Instrumental Analysis via UPLC-Q-TOF-MS
3. Data Processing and Identification
The experimental workflow for identification is as follows:
Experimental workflow for the identification of this compound from plant material.
Direct studies on the biological activity and mechanisms of this compound are not available in the current literature. However, potential research directions can be inferred:
The current scientific evidence for this compound is primarily at the level of chemical identification. Future work should focus on:
Rehmaionoside B is a biologically active scutellarein-type compound found in Rehmannia glutinosa Libosch. (Rehmanniae Radix) [1]. Its analysis is crucial for quality control of Rehmanniae Radix and its processed products, as it serves as a key chemical marker to distinguish between different forms of the herb, such as dried Rehmannia root (DRR) and prepared Rehmannia root (PRR) [2]. These notes provide detailed protocols for the extraction, separation, identification, and quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS).
This compound is identified as an isomer of Rehmaionoside A, with a molecular formula of C₁₉H₃₄O₈ [1]. In mass spectrometry analysis, it shows an [M+Na]⁺ ion at m/z 413.2149 [1]. Its characteristic mass fragmentation pattern involves the loss of a glucose moiety (180 Da), resulting in a fragment ion at m/z 211.1692, followed by successive losses of water molecules [1].
A robust extraction protocol is fundamental for accurate analysis.
This method is ideal for the unambiguous identification and comprehensive profiling of this compound within complex herbal matrices.
Chromatography:
Mass Spectrometry (QTOF-MS/MS):
This method is suitable for quantifying this compound when a reference standard is available, especially given its lack of a strong chromophore.
Chromatography:
Detection: Evaporative Light Scattering Detector (ELSD)
The identification and analysis of this compound are typically part of a broader metabolomics workflow to understand its role in differentiating herbal formulations and processing methods.
The following table summarizes critical experimental data regarding this compound from recent research, which should guide your analytical work.
| Parameter | Experimental Findings | Citation |
|---|---|---|
| Molecular Formula | C₁₉H₃₄O₈ | [1] |
| Observed [M+Na]⁺ (m/z) | 413.2149 | [1] |
| Characteristic MS/MS Fragments | 211.1692 (loss of glucose), 193.1592, 175.1484 (successive H₂O losses) | [1] |
| Chromatographic Column | Acquity UPLC HSS T3 / BEH C18 | [4] [5] |
| Significance | Key discriminator between raw and processed Rehmanniae Radix; levels vary with processing. | [2] [1] |
The protocols outlined here provide a comprehensive framework for the separation and analysis of this compound. Utilizing UHPLC-QTOF-MS/MS enables its confident identification within complex herbal matrices, while HPLC-ELSD offers a viable path for quantification. Understanding its behavior and changes during the processing of Rehmanniae Radix is essential for advanced quality control and correlating chemical profiles with therapeutic efficacy.
Rehmaionoside B is a significant iridoid glycoside compound found in Rehmannia glutinosa Libosch. (Rehmanniae Radix), a traditional Chinese medicine with widespread clinical applications for inflammation, metabolic disorders, and neurological conditions. The comprehensive chemical profiling of Rehmanniae Radix has revealed substantial differences between its processed forms, including fresh (FRR), raw (RRR), prepared (PRR), and nine-steamed, nine-dried (NRR) varieties [1]. Among the complex mixture of bioactive compounds in Rehmanniae Radix—including iridoid glycosides, phenylethanoid glycosides, organic acids, and saccharides—this compound represents an important marker compound whose identification and quantification provide critical quality assessment parameters [1] [2]. The structural characterization of this compound requires advanced analytical approaches due to its moderate polarity, isomeric nature, and low concentration in complex botanical matrices.
Recent pharmacological investigations have revealed that iridoid glycosides from Rehmannia glutinosa exhibit multiple bioactivities including anti-inflammatory, neuroprotective, hypoglycemic, and immunomodulatory effects [3] [2]. Understanding the chemical composition changes during processing is particularly important, as studies have demonstrated that the steaming and drying cycles significantly alter the profile of glycosides, with some compounds decreasing while transformation products like this compound may appear or increase in concentration [4]. These processing-induced chemical transformations directly influence the medicinal properties and efficacy of the final herbal product, making reliable analytical methods for compounds like this compound essential for quality control and standardization.
The identification of this compound presents several analytical challenges, including its isomeric relationship with Rehmaionoside A, its medium polarity, and the presence of numerous structurally similar compounds in Rehmanniae Radix extracts [1]. This application note addresses these challenges by providing detailed protocols for the liquid chromatography-mass spectrometry (LC-MS) identification and characterization of this compound, enabling researchers to accurately detect and quantify this compound in complex herbal matrices.
The structural identification of this compound in Rehmanniae Radix extracts employs a comprehensive analytical approach combining ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (UPLC-QTOF-MS/MS). This technique provides the necessary high resolution, accurate mass measurement, and tandem MS capabilities required to distinguish this compound from its isomers and other structurally similar compounds in complex herbal extracts [1] [5]. The strategy leverages both chromatographic separation and mass spectrometric detection to achieve confident identification.
The identification process begins with molecular formula prediction using accurate mass data obtained from QTOF analysis. For this compound, the protonated molecular ion [M+H]+ or sodiated adduct [M+Na]+ provides the initial evidence for elemental composition. The typical approach involves using MassHunter software or similar platforms for molecular formula prediction, with a mass error threshold of within 10 ppm considered acceptable for tentative identification [1]. The subsequent structural characterization relies on interpretation of MS/MS fragmentation patterns to deduce the glycosidic and aglycone components of the molecule.
For this compound specifically, identification is confirmed through a combination of chromatographic behavior, accurate mass measurement, and characteristic fragment ions that differentiate it from its isomer Rehmaionoside A [1]. The analytical workflow typically involves comparison with available reference standards when possible, or alternatively, careful analysis of fragmentation pathways and literature data when standards are unavailable. The orthogonal analytical approach combining retention time matching with accurate mass and fragmentation pattern analysis provides a high degree of confidence in compound identification even without reference standards.
The successful separation and identification of this compound from complex Rehmanniae Radix extracts requires carefully optimized ultra-performance liquid chromatography (UPLC) conditions. Based on established methodologies for analyzing iridoid glycosides, the following protocol provides excellent resolution of this compound from its isomers and other co-occurring compounds [1] [5]:
The acidified water-acetonitrile gradient effectively separates this compound from closely eluting compounds, with typical retention times between 10-15 minutes under these conditions. The formic acid additive enhances ionization efficiency in positive ESI mode while providing improved peak shape for glycosidic compounds.
Proper sample preparation is critical for accurate this compound identification and quantification. The following protocol has been validated for Rehmanniae Radix extracts [1] [5]:
Table 1: Chromatographic System Parameters for this compound Analysis
| Parameter | Specification | Notes |
|---|---|---|
| Column Type | UPLC BEH C18 (1.7 μm) | Optimal for polar compounds |
| Separation Mode | Gradient elution | Water-acetonitrile with 0.1% formic acid |
| Runtime | 25 minutes | Includes equilibration |
| Column Temperature | 35°C | ±1°C stability required |
| Injection Volume | 5 μL | Partial loop injection mode |
| Autosampler Temperature | 4°C | Prevents degradation |
Mass spectrometric detection of this compound employs electrospray ionization coupled with quadrupole time-of-flight technology to achieve the necessary mass accuracy and resolution for confident identification. The following parameters have been optimized specifically for iridoid glycosides in Rehmanniae Radix [1] [5]:
The positive ionization mode typically provides superior sensitivity for iridoid glycosides like this compound, with the formation of prominent [M+Na]+ adduct ions in addition to protonated molecules [1]. The lock mass correction ensures sustained mass accuracy throughout extended analytical sequences, which is critical for reliable molecular formula assignment.
Data acquisition should be performed in centroided format with simultaneous collection of MS and MS/MS data. A recommended approach involves:
Data processing typically involves using software such as MassLynx 4.1 and MarkerLynx 4.1 for peak detection, alignment, and multivariate statistical analysis [5]. The key parameters for this compound identification include accurate mass measurement (error < 5 ppm), isotopic pattern matching, and characteristic fragment ions.
Table 2: Mass Spectrometric Characteristics of this compound
| Measurement | Value | Interpretation |
|---|---|---|
| Molecular Formula | C19H34O8 | Determined by accurate mass |
| [M+Na]+ Ion | m/z 413.2149 | Primary identification ion |
| Key Fragments | m/z 211.1692, 193.1592, 175.1484 | Sequential loss of H2O molecules |
| Mass Accuracy | < 5 ppm | High confidence identification |
| Characteristic Loss | 180 Da (C6H12O6) | Loss of glucose moiety |
The structural characterization of this compound relies heavily on interpretation of its tandem mass spectrometry fragmentation pattern. In positive ion mode, the compound typically forms a prominent sodiated adduct [M+Na]+ at m/z 413.2149 corresponding to the molecular formula C19H34O8 [1]. The MS/MS spectrum of this precursor ion exhibits characteristic fragment ions that provide structural information about both the aglycone and glycosidic components.
The primary fragmentation pathway involves the cleavage of the glycosidic bond, resulting in the loss of a glucose moiety (162 Da) and formation of an ion at m/z 211.1692. This fragment corresponds to the aglycone portion of the molecule and undergoes subsequent dehydration steps, losing water molecules to yield ions at m/z 193.1592 and 175.1484 [1]. These sequential losses of H2O (18 Da increments) indicate the presence of multiple hydroxyl groups in the aglycone structure, consistent with the proposed structure of this compound.
A critical aspect of this compound identification is its distinction from isomeric compounds, particularly Rehmaionoside A. While both compounds share the same molecular formula and similar fragmentation patterns, they can be differentiated by their chromatographic retention times and relative fragment abundances [1]. Under the described UPLC conditions, this compound typically elutes at a slightly different retention time compared to Rehmaionoside A, allowing for baseline separation and individual characterization.
The interpretation of this compound's structure is further supported by literature on scutellarein-type compounds, as Rehmaionosides A and B are known to be isomeric scutellarein compounds [1]. The mass spectrometric behavior observed—specifically the neutral loss of 180 Da corresponding to a glucose unit and subsequent dehydrations—aligns with the expected fragmentation of such structures, providing additional confidence in the identification.
The following diagram illustrates the complete analytical workflow for this compound identification in Rehmanniae Radix samples:
Figure 1: Analytical workflow for this compound identification in Rehmanniae Radix samples
The methodology described for this compound identification has several important applications in herbal medicine research and quality control:
The robust identification and quantification of this compound contributes significantly to the scientific validation of Rehmanniae Radix as herbal medicine, supporting its traditional uses with modern analytical data and helping establish quality control standards for commercial products.
Several technical challenges may arise during this compound analysis that require specific troubleshooting approaches:
For quantitative applications, the following validation parameters should be established:
Table 3: Troubleshooting Guide for Common Issues
| Problem | Possible Causes | Solutions |
|---|---|---|
| Poor Chromatographic Peak Shape | Column degradation, inappropriate mobile phase pH | Replace guard column, adjust formic acid concentration (0.05-0.2%) |
| Low Signal Intensity | Source contamination, low ionization efficiency | Clean ion source, optimize desolvation temperature and gas flow |
| Mass Accuracy Issues | Incorrect calibration, temperature fluctuations | Recalibrate instrument, ensure stable laboratory environment |
| Inconsistent Retention Times | Mobile phase variation, column temperature fluctuation | Prepare fresh mobile phase daily, verify column oven temperature |
The UPLC-QTOF-MS/MS method described in this application note provides a robust analytical approach for the identification and characterization of this compound in Rehmannia glutinosa and related preparations. The combination of high-resolution chromatographic separation with accurate mass measurement enables confident differentiation of this compound from its isomers and other structurally similar compounds in complex herbal matrices. The detailed protocols for sample preparation, instrumental analysis, and data interpretation presented here facilitate reliable implementation of this methodology in quality control and research settings.
The ability to accurately identify and quantify this compound contributes significantly to the quality standardization of Rehmanniae Radix products, supporting their safe and effective use in traditional and modern medicine. Furthermore, the application of this methodology to studying processing-induced chemical transformations provides valuable insights for optimizing manufacturing processes and enhancing product consistency. As research on Rehmanniae Radix continues to expand, the analytical approaches described here will serve as a foundation for further investigation into the chemistry, bioavailability, and pharmacological activities of this compound and related compounds.
1. Introduction Rehmaionoside B is a chemical compound identified in Rehmanniae Radix (the root of Rehmannia glutinosa), a plant fundamental to Traditional Chinese Medicine [1]. It is classified as a rehmaionoside compound and is an isomer of Rehmaionoside A [1]. Its presence varies significantly across different processed forms of Rehmanniae Radix (e.g., fresh, raw, prepared, and nine-steamed, nine-dried), with its abundance generally decreasing as the processing complexity increases [1]. This application note consolidates available chemical data and inferred extraction methodologies to support researchers in the isolation and analysis of this compound.
2. Chemical and Physical Properties The table below summarizes the key identified properties of this compound.
| Property | Specification |
|---|---|
| CAS Number | 104056-83-9 [2] |
| Molecular Formula | C~19~H~34~O~8~ [1] [2] |
| Molecular Weight | 390.47 g/mol [2] |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-(((1R,2R)-2-Hydroxy-2-((R,E)-3-hydroxybut-1-en-1-yl)-1,3,3-trimethylcyclohexyl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol [2] |
| Synonym | This compound [2] |
| Appearance | Not Available |
| Storage | 2-8°C Refrigerator [2] |
3. Analytical Identification and Characterization Liquid Chromatography-Mass Spectrometry (LC-MS) is a pivotal technique for identifying and characterizing this compound in complex plant extracts.
4. General Workflow for Extraction from Rehmanniae Radix While a dedicated protocol for this compound is not fully detailed, a patent for extracting "total rehmannioside" (a class that includes this compound) from Rehmannia roots provides a viable and related methodology [3]. The following workflow diagram outlines the key stages of this process.
5. Detailed Extraction and Purification Methodology The following steps elaborate on the general workflow, based on the patent for total rehmannioside extraction [3].
6. Quality Control and Analysis For quality control and to confirm the presence of this compound in the final extract, analysts should use the LC-MS parameters and characteristic ions detailed in Section 3. The extract can be compared against a commercially available this compound standard for definitive identification and quantification [2].
The information and methodology presented here provide a strong starting point for working with this compound. The extraction protocol, while not specific to this single compound, is a validated method for obtaining the class of rehmanniosides to which it belongs.
Key Considerations for Researchers:
The table below summarizes the basic chemical identification data available for this compound from the search results.
| Property | Description |
|---|---|
| Common Name | This compound [1] |
| Chemical Formula | C₁₉H₃₄O₈ [2] [1] |
| Molecular Weight | 390.5 g/mol [2] |
| CAS Registry Number | 104112-06-3 [2] |
| Related Compound | Rehmaionoside A (isomer) [1] |
This compound is identified in scientific literature as a natural product in Rehmanniae Radix (the root of *Rehmannia glutinosa) [1]. It is typically detected and characterized using advanced analytical techniques:
m/z 413.2149 [1]. Its identity is confirmed by characteristic fragment ions that result from the loss of a glucose unit [1].Since a direct protocol is unavailable, a standard approach for purifying similar plant-based glycosides can be proposed. The following diagram outlines a potential workflow, from raw material to purified compound.
Given the lack of specific details, you may need to develop a purification protocol through experimental optimization. Here are some practical steps you can take:
Rehmaionoside B is an important bioactive compound found in Rehmannia glutinosa, a plant widely used in traditional Chinese medicine. This comprehensive application note provides detailed mass spectrometry fragmentation patterns and optimized analytical protocols for the identification and characterization of this compound. The information presented herein is particularly valuable for researchers in natural product chemistry, drug discovery, and quality control of herbal medicines, enabling reliable compound identification and structural elucidation using liquid chromatography-mass spectrometry (LC-MS) techniques.
This compound belongs to a class of specialized metabolites known as ionone glycosides or rehmaionosides, which are recognized as important chemical markers for distinguishing between different processed forms of Rehmannia Radix. The compound's characteristic fragmentation behavior under mass spectrometry provides valuable insights for its unambiguous identification in complex matrices. This document synthesizes current scientific knowledge to present a standardized approach for analyzing this compound, complete with experimental workflows, fragmentation pathways, and practical applications in herbal medicine research.
This compound is a glycosidic compound with the molecular formula C₁₉H₃₄O₈, as established through high-resolution mass spectrometry measurements [1]. It exists as an isomer of Rehmaionoside A, with both compounds sharing the same molecular formula but differing in their structural configurations [2]. These compounds are classified as scutellarein-type compounds, specifically categorized under rehmaionosides, which are important chemical constituents found in Rehmannia glutinosa.
Table 1: Fundamental Chemical Characteristics of this compound
| Property | Description |
|---|---|
| Molecular Formula | C₁₉H₃₄O₈ |
| Compound Class | Rehmaionoside (Ionone Glycoside) |
| Plant Source | Rehmannia glutinosa Libosch. |
| Isomeric Relationship | Isomer of Rehmaionoside A |
| Key Discriminatory Role | Chemical marker distinguishing dried (DRR) and prepared (PRR) Rehmannia root [3] |
In mass spectrometry analysis, this compound exhibits specific ionization characteristics that facilitate its identification. The compound shows a strong sodium adduct formation in positive ion mode, observed at m/z 413.2149 ([M+Na]⁺) [2]. This adduct formation is particularly pronounced in electrospray ionization (ESI) mass spectrometry, making it a valuable diagnostic feature for preliminary identification. The consistent appearance of this sodium adduct across different studies and instrumentation setups confirms its reliability as a key identifier for this compound in complex herbal extracts.
The fragmentation behavior of this compound under mass spectrometry provides crucial structural information that enables its unambiguous identification. Through tandem mass spectrometry (MS/MS) analysis, several characteristic fragment ions have been observed that reflect the compound's structural features. The most significant fragmentation pathway involves the cleavage of the glycosidic bond, resulting in the loss of a glucose unit and formation of key product ions.
Table 2: Characteristic Fragment Ions of this compound in MS/MS Analysis
| m/z Value | Ion Type | Structural Significance | Experimental Conditions |
|---|---|---|---|
| 413.2149 | [M+Na]⁺ | Molecular sodium adduct | Positive ion mode ESI [2] |
| 211.1692 | [M+Na-Glc]⁺ | Aglycone moiety after glucose loss | MS/MS of 413.2149 precursor |
| 193.1592 | [M+Na-Glc-H₂O]⁺ | Dehydrated aglycone | Consecutive fragmentation |
| 175.1484 | [M+Na-Glc-2H₂O]⁺ | Aglycone with two water molecules lost | Consecutive fragmentation |
The fragmentation pattern demonstrates a sequential dehydration process following the initial glycosidic cleavage. The transition from m/z 211.1692 to 193.1592 and subsequently to 175.1484 indicates the presence of multiple hydroxyl groups in the aglycone moiety, which undergo successive water losses under collision-induced dissociation (CID) conditions [2]. This characteristic pattern serves as a fingerprint for this compound identification and differentiation from its isomer Rehmaionoside A, which shows a similar but distinct fragmentation profile.
When analyzing mass spectra for this compound identification, researchers should follow a systematic interpretation approach:
Identify molecular ion species: Begin by locating the sodium adduct [M+Na]⁺ at m/z 413.2149, which typically appears as the base peak in positive ion mode ESI mass spectra.
Confirm glycosidic cleavage: Look for the characteristic fragment at m/z 211.1692, resulting from the neutral loss of a glucose unit (162 Da), which confirms the glycosidic nature of the compound.
Verify hydroxyl group presence: Identify the sequential water losses evidenced by fragments at m/z 193.1592 and 175.1484, indicating multiple hydroxyl groups in the aglycone structure.
Compare with reference standard: When available, compare retention times and fragmentation patterns with authentic standards to confirm identity.
The consistency of this fragmentation pattern across different instrumentation platforms, including Q-TOF and Orbitrap systems, makes it a reliable approach for this compound identification in various research settings [2] [3].
Plant Material Extraction: For optimal recovery of this compound from Rehmannia root, prepare a hydroalcoholic extraction solvent consisting of methanol-water (70:30, v/v). Commence extraction by weighing 1.0 g of accurately powdered plant material into a 50 mL conical flask. Add 10 mL of extraction solvent and subject the mixture to ultrasonic-assisted extraction for 30 minutes at 40°C. Subsequently, centrifuge the extract at 12,000 rpm for 10 minutes and carefully collect the supernatant. Repeat this extraction process twice more, combining all supernatants, then evaporate under reduced pressure at 40°C until nearly dry. Reconstitute the residue in 2 mL of methanol, followed by filtration through a 0.22 μm membrane prior to LC-MS analysis [2] [4].
Sample Cleanup (Optional): For complex samples or those with significant matrix interference, employ solid-phase extraction (SPE) using C18 cartridges. Condition the cartridge with 5 mL methanol followed by 5 mL water. Load the sample, wash with 5 mL water, and elute this compound with 5 mL methanol. Evaporate the eluent to dryness under nitrogen stream and reconstitute in 200 μL methanol for LC-MS analysis.
Chromatographic Separation: Achieve optimal separation using a Waters HSS T3 column (1.7 μm, 2.1 × 100 mm) or equivalent reverse-phase C18 column maintained at 35°C. Employ a binary mobile phase system consisting of (A) 0.1% formic acid in water and (B) acetonitrile. Implement the following gradient elution program at a flow rate of 0.3 mL/min: 0-5 min (17% B), 5-15 min (17-20% B), 15-20 min (20-23% B), 20-25 min (23-24% B), 25-30 min (24-17% B), and 30-32 min (17% B) for column re-equilibration. Set the injection volume to 1 μL and utilize UV detection at 254 nm for simultaneous monitoring [5] [6].
Mass Spectrometry Parameters: Conduct analysis using electrospray ionization (ESI) in positive ion mode with the following optimized parameters: ion spray voltage set at 4.2 kV, capillary temperature maintained at 350°C, capillary voltage of 23 V, and tube lens voltage at 90 V. Utilize sheath gas (N₂) and auxiliary gas (He) flow rates of 25 and 3 arbitrary units, respectively. Set the mass range to 80-1000 Da for full scan analysis. For MS/MS experiments, employ collision-induced dissociation (CID) with normalized collision energy optimized between 25-35 eV for optimal fragmentation of this compound [2] [5].
Metabolite Identification: Process raw mass spectrometry data using appropriate software (e.g., Agilent MassHunter, XCMS, or Progenesis QI). For this compound identification, extract the exact mass with a mass error tolerance of ≤10 ppm. Identify the sodium adduct [M+Na]⁺ at m/z 413.2149 and confirm the identity through MS/MS fragmentation pattern matching with reference spectra. The characteristic fragments at m/z 211.1692, 193.1592, and 175.1484 should be present with relative intensities consistent with established patterns [2].
Quantification Approach: While this protocol focuses on qualitative identification, semi-quantitative analysis can be performed using the extracted ion chromatogram (XIC) of the m/z 413.2149 → 211.1692 transition. For accurate quantification, secure an authentic standard of this compound to establish a calibration curve. In absence of a reference standard, use a structurally similar compound as a surrogate for approximate quantification.
This compound serves as a valuable chemical discriminator for distinguishing between different processed forms of Rehmannia Radix. Research has demonstrated that this compound, along with its isomer Rehmaionoside A, shows significant differential abundance between dried Rehmannia root (DRR) and prepared Rehmannia root (PRR) [3]. This discriminating power makes it an excellent marker for quality control in herbal medicine production, allowing manufacturers to verify the appropriate processing of raw materials and ensure batch-to-batch consistency.
The presence and relative abundance of this compound can indicate the specific processing history of Rehmannia root samples. Studies employing UPLC-TOF-MS and multivariate statistical analysis have identified this compound as one of the key compounds contributing to the separation between DRR and PRR in principal component analysis (PCA) models [3]. This application is particularly important in traditional Chinese medicine, where different processing methods deliberately alter the chemical profile to enhance specific therapeutic properties while reducing potential side effects.
The identification and monitoring of this compound contributes to the comprehensive quality evaluation of complex herbal formulations containing Rehmannia Radix. Advanced chemical profiling approaches using UHPLC-PDA-QTOF-MS/MS have successfully incorporated this compound analysis to evaluate how different preparation methods affect the holistic quality of traditional medicines [6]. This application extends beyond simple authentication to understanding how processing and formulation impact the overall chemical profile.
In metabolic fate studies, such as those investigating the absorption and metabolism of Zengye decoction (a traditional formulation containing Rehmannia) in type 2 diabetic rats, the tracking of this compound and related compounds provides insights into bioactive components and their in vivo behavior [4]. Such research helps establish connections between chemical composition and pharmacological effects, supporting the scientific validation of traditional herbal medicines.
The following diagram illustrates the complete experimental workflow for the sample preparation, LC-MS analysis, and data interpretation of this compound:
Figure 1: Complete Experimental Workflow for this compound Analysis
The fragmentation pathway of this compound under CID conditions follows a predictable pattern that reveals important structural information, as illustrated in the following diagram:
Figure 2: Fragmentation Pathway and Structural Interpretation of this compound
The mass spectrometry fragmentation patterns and analytical protocols detailed in this application note provide researchers with a comprehensive framework for the reliable identification and characterization of this compound. The consistent fragmentation behavior observed across multiple studies, featuring the characteristic sodium adduct at m/z 413.2149 and sequential fragments at m/z 211.1692, 193.1592, and 175.1484, serves as a robust fingerprint for this compound. The optimized LC-MS conditions presented here enable effective separation and detection, even in complex herbal extracts.
The applications of this compound analysis extend beyond basic identification to include quality control of Rehmannia-based products, authentication of processing methods, and holistic assessment of traditional herbal formulations. As research continues to elucidate the biological activities and pharmacological significance of this compound and related compounds, the analytical approaches outlined in this document will remain fundamental tools for advancing our understanding of this important class of natural products. Future method development may focus on expanding to quantitative applications and exploring the synergies between this compound and other constituents in complex herbal medicines.
1. Objective This application note provides a detailed protocol for the identification and characterization of Rehmaionoside B, an iridoid glycoside, from extracts of Rehmannia glutinosa (Rehmanniae Radix) using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) [1] [2].
2. Experimental Protocol
The methodology is summarized in the following workflow:
2.3.1. Sample Preparation
2.3.2. Chromatographic Conditions The table below outlines a recommended gradient for separation:
Table 1: UPLC Chromatographic Conditions
| Parameter | Specification |
|---|---|
| Column | C18 (e.g., 1.7 µm, 2.1 × 100 mm) |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |
| Gradient | 5% B (0-2 min) -> 5-25% B (2-15 min) -> 25-90% B (15-18 min) -> 90% B (18-20 min) |
| Flow Rate | 0.3 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 2 - 5 µL |
Note: The gradient profile should be optimized based on the specific column and instrument to achieve optimal separation [1] [2].
2.3.3. Mass Spectrometric Conditions
The identity of this compound is established by interpreting its mass spectrometric data, as a pure standard is not commercially available for retention time confirmation.
1. Expected MS Data for this compound:
To progress from identification to quantification, the following steps are recommended:
1. Objective This document outlines a standardized protocol for the identification and characterization of Rehmaionoside B and related compounds in different processed forms of Rehmannia glutinosa (Rehmanniae Radix) using Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS).
2. Background this compound is an iridoid glycoside found in Rehmannia glutinosa [1] [2]. Its presence and concentration, along with isomers like Rehmaionoside A, are crucial discriminators between different processed forms of the herb, such as dried Rehmannia root (DRR) and prepared Rehmannia root (PRR) [2]. These compositional differences are believed to underlie the varying therapeutic effects of the different herb forms [1] [2].
3. Experimental Protocol
3.1. Sample Preparation
3.2. Instrumentation and Conditions The following workflow and conditions are adapted from published methodologies for analyzing Rehmanniae Radix [1] [2].
Chromatography (UPLC)
Mass Spectrometry (QTOF-MS/MS)
m/z 211.1692 (loss of one glucose moiety, 180 Da)m/z 193.1592 (subsequent loss of H2O)m/z 175.1484 (further loss of H2O) [1].3.3. Data Processing and Analysis
The table below summarizes the key spectral data used for identifying this compound and its isomer.
| Compound Name | Observed [M+Na]+ (m/z) |
Molecular Formula | Characteristic MS/MS Ions (m/z) |
Proposed Fragmentation Pathway |
|---|---|---|---|---|
| Rehmaionoside A/B (Isomers) | 413.2149 [1] | C19H34O8Na [1] | 211.1692 [1] | Loss of a glucose unit (C6H12O6, 180 Da) from the parent ion. |
| 193.1592 [1] | Subsequent loss of a water molecule (H2O, 18 Da) from the ion at 211.1692. | |||
| 175.1484 [1] | Further loss of a water molecule (H2O, 18 Da) from the ion at 193.1592. | |||
| 5-Hydroxymethylfurfural | 127.0390 [1] | C6H6O3 | 109.0285 [1] | Loss of a water molecule (H2O, 18 Da) from the parent ion. |
This compound is part of a broader family of bioactive compounds in Rehmannia. The following diagram illustrates the process from compound identification to understanding its therapeutic potential, integrating network pharmacology approaches.
Key pathways modulated by Rehmannia glutinosa compounds include AGE-RAGE signaling in diabetic complications, IL-17 signaling, and HIF-1 signaling, which are critical for managing diabetes, inflammation, and menopausal symptoms [3] [4].
Rehmaionoside B is an iridoid glycoside identified in the roots of Rehmannia glutinosa, a plant widely used in traditional medicine [1]. Recent research has focused on characterizing its chemical properties and exploring its potential pharmacological activities, particularly in the context of metabolic and inflammatory diseases [2] [3]. These notes summarize the key experimental data and proposed mechanisms of action for researchers in drug discovery.
The identification of this compound relies heavily on advanced chromatographic and spectrometric techniques.
Table 1: Methods for Identification and Characterization of this compound
| Analysis Method | Key Parameters and Observations | Reference |
|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | • Observed [M+Na]+ ion: m/z 413.2149 • Molecular Formula: C19H34O8Na • Key MS/MS Fragments: m/z 211.1692 (loss of a glucose unit, -180 Da), 193.1592, 175.1484 (sequential loss of H₂O). • Note: An isomeric relationship with Rehmaionoside A was noted. | [1] | | Nuclear Magnetic Resonance (NMR) Spectroscopy | (While not explicitly detailed for this compound, its structural elucidation is based on techniques used for similar compounds in Rehmannia glutinosa, including ¹H-NMR, ¹³C-NMR, HMBC, and COSY.) | [2] |
Experimental Workflow for Identification: The typical workflow for identifying this compound from a plant extract involves:
The chemical composition of Rehmannia glutinosa, including the presence of this compound, varies significantly depending on how the raw herb is processed [1]. The following diagram illustrates the general workflow for comparing different Rehmannia forms.
Figure 1: Workflow for comparative analysis of different Rehmannia forms.
Table 2: Reported Presence of this compound in Rehmannia Forms
| Form of Rehmannia Radix | Reported Presence of this compound | Research Context |
|---|---|---|
| Fresh Rehmanniae Radix (FRR) | Detected | Qualitative profiling found glycosides and sugars were more abundant in FRR than in processed forms [1]. |
| Raw Rehmanniae Radix (RRR) | Detected | Listed among the identified compounds in the study [1]. |
| Prepared Rehmanniae Radix (PRR) | Detected | Listed among the identified compounds in the study [1]. |
| Nine-Steamed, Nine-Dried (NRR) | Information Missing | The study noted a general reduction in iridoid glycosides with complex processing, but this compound was not specifically mentioned for NRR [1]. |
Emerging research using computational models suggests potential mechanisms for this compound and related compounds.
Proposed Anti-sepsis Mechanism: A network pharmacology study proposed that Rehmaionoside A (an isomer of this compound) could interact with targets like ADAM17, playing a role in modulating the immune response in sepsis [3] [5]. The general approach for such an investigation is outlined below.
Figure 2: A proposed network pharmacology workflow for elucidating the mechanism of Rehmannia compounds in sepsis.
Potential for Metabolic Disease Treatment: While not directly tested on this compound, research on a newly isolated uridine derivative from Rehmannia glutinosa demonstrated activation of the AMP-activated protein kinase (AMPK) pathway [2]. AMPK is a critical regulator of energy homeostasis and a major therapeutic target for type 2 diabetes and obesity [2]. This suggests that related glycosides, including this compound, may contribute to the plant's documented anti-diabetic and anti-obese effects.
It is important to interpret these findings within their limitations. Much of the proposed mechanism for this compound is based on computational predictions and network pharmacology models [3] [5]. The quantitative data is often relative rather than absolute, focusing on presence/absence across different plant forms rather than precise concentrations [1].
To advance the study of this compound, future research should prioritize:
This compound is a identifiable component of Rehmannia glutinosa with its presence influenced by herb processing techniques. Current research, leveraging MS-based metabolomics and computational biology, points to its potential role in immunomodulation and metabolic regulation. The structured data and workflows provided here offer a foundation for further experimental validation and development in pre-clinical drug research.
Table 1: Basic Chemical Identifier for Rehmaionoside B
| Property | Description |
|---|---|
| IUPAC Name | Information not available in searched literature |
| Chemical Formula | C₅₀H₈₂O₂₃ [1] |
| Molecular Weight | 1011.16 g/mol (calculated from formula) |
| CAS Registry Number | Information not available in searched literature |
| PubChem CID | 101101525 [1] |
This compound is a chemical compound identified in the plant Rehmannia glutinosa [1]. It belongs to the class of iridoid glycosides, which are a major group of bioactive compounds in Rehmannia [2]. The compound's large molecular formula, C₅₀H₈₂O₂₃, suggests a complex glycosidic structure typical of this class [1].
The following section outlines a generalized extraction method for total rehmanniosides from Rehmannia glutinosa, which can be adapted for the isolation of this compound.
Step 1: Primary Extraction
Step 2: Crude Saponin Enrichment
Step 3: De-fatting and Pigment Removal
Step 4: Final Purification of Rehmanniosides
The workflow below summarizes this multi-step purification process.
Table 2: Standardized Methods for Component Analysis
| Analytical Method | Application in Analysis | Key Parameters |
|---|---|---|
| UPLC-TQ-MS (Ultra-Performance Liquid Chromatography-Tandem Quadrupole Mass Spectrometry) | Quantitative analysis of multiple active components (e.g., catalpol, acteoside) in Rehmannia extracts [4]. | Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity. |
| UPLC-Q-TOF-MS (Ultra-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry) | Comprehensive metabolomic profiling of crude extracts; precise structural identification [5]. | High mass accuracy for determining elemental composition. |
| HPLC with UV/RI Detection | Routine quality control; separation and quantification of glycosides [6]. | Cyano-propyl columns; methanol-water gradients; detection at 200-240 nm. |
For Quality Control:
Research indicates that active compounds in Rehmannia glutinosa, including iridoid glycosides like this compound, exert effects through multi-target mechanisms [7] [8]. Key signaling pathways implicated in the anti-depressant and renal protective effects of Rehmannia components are summarized below.
Table 3: Key Biological Targets and Associated Effects
| Target Pathway / System | Biological Effect | Therapeutic Potential |
|---|---|---|
| TGF-β1 & Wnt/β-Catenin [4] | Inhibition of these pathways reduces extracellular matrix deposition and fibrotic processes. | Diabetic Nephropathy, Renal Fibrosis |
| Inflammatory Cytokines (IL-6, IL-17) [7] [8] [9] | Down-regulation of pro-inflammatory cytokine production. | Anti-inflammatory, Immunomodulation |
| Neurotransmitter Imbalance & HPA Axis [7] | Modulation of monoamine levels and stress response systems. | Depression, Anxiety |
| Oxidative Stress [9] [10] | Enhancement of antioxidant capacity; scavenging of free radicals. | General cytoprotection, Anti-aging |
While the foundational data on Rehmannia's chemistry is promising, specific research on this compound is still in its early stages.
This compound is an iridoid glycoside or a scutellarein compound found in Rehmanniae Radix (Rehmannia glutinosa), a fundamental herb in Traditional Chinese Medicine [1]. It is recognized as a significant chemical marker for distinguishing between different processed forms of Rehmannia root, such as dried rehmannia root (DRR) and prepared rehmannia root (PRR) [2]. Its presence contributes to the overall chemical profile and purported bioactivity of Rehmannia-based formulations [3] [1].
The table below summarizes the key physicochemical and spectral properties of this compound for identification purposes.
| Property | Details and Characterization Data |
|---|---|
| Systematic Name | (2S,3R,4S,5S,6R)-2-(((1R,2R)-2-Hydroxy-2-((R,E)-3-hydroxybut-1-en-1-yl)-1,3,3-trimethylcyclohexyl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol [4] |
| Molecular Formula | C19H34O8 [1] [4] |
| Molecular Weight | 390.47 g/mol [4] |
| CAS Registry Number | 104056-83-9 [4] |
| MS/MS Fragmentation (Positive Ion Mode) | Precursor ion: m/z 413.2149 [M+Na]+ [1]. Key fragments: m/z 211.1692 (loss of a glucose moiety, -180 Da), m/z 193.1592 (subsequent loss of H2O), m/z 175.1484 (further loss of H2O) [1]. |
| Chromatographic Retention | UPLC-MS analysis identifies it as Compound 20, an isomer of Rehmaionoside A (Compound 18) [1]. |
This protocol outlines the procedure for identifying this compound in a sample of Rehmanniae Radix using Liquid Chromatography-Mass Spectrometry (LC-MS), based on established research methods [3] [1].
The following diagram visualizes the complete workflow for analyzing this compound, from sample preparation to identification.
While direct pharmacological studies on isolated this compound are limited, understanding its context in Rehmannia research is crucial.
This compound is a verified chemical component of Rehmanniae Radix that can be reliably identified and characterized using modern LC-MS techniques. The protocols outlined here provide a foundation for its analysis. Future research should focus on isolating pure this compound to conduct specific bioactivity and pharmacokinetic studies, thereby clarifying its individual role in the therapeutic effects of Rehmannia.
Rehmaionosides are specific chemical markers in Rehmannia roots, and understanding their properties is the first step in troubleshooting separation issues.
| Compound Name | Molecular Formula | Key Characteristics / Role in Rehmannia | Identified In |
|---|---|---|---|
| Rehmaionoside A [1] | C19H34O8 (as [M+Na]⁺ m/z 413.2149) [1] | Isomer of Rehmaionoside B; important discriminator between DRR and PRR [2] [1] | Raw and Processed Rehmannia Root [2] [1] |
| This compound [1] | C19H34O8 (as [M+Na]⁺ m/z 413.2149) [1] | Isomer of Rehmaionoside A; important discriminator between DRR and PRR [2] [1] | Raw and Processed Rehmannia Root [2] [1] |
| Oxythis compound [1] | C19H34O9 (as [M+Na]⁺ m/z 429.2097) [1] | Scutellarein compound; inferred from fragmentation pattern [1] | Raw and Processed Rehmannia Root [1] |
Peak resolution issues often stem from the mobile phase, stationary phase, or instrument conditions. This table outlines common problems and solutions.
| Problem Area | Specific Issue & Symptoms | Recommended Action / Solution |
|---|
| Mobile Phase | • Incorrect pH/buffer [3] [4]: RT shifts, poor resolution for ionizable compounds. • Selective evaporation [3] [5]: Gradual RT drift (especially with volatile modifiers/buffers). • Incorrect ratio [3]: RT different from expected. | • Use a buffered mobile phase at optimal pH (often improves peak shape for ionizables) [4] [6]. • Premix mobile phases to avoid inconsistencies from on-line mixing [3] [4]. • Reformulate mobile phase frequently (e.g., weekly for buffers) [3]. | | Stationary Phase (Column) | • Column aging [3] [5]: Gradual increase in pressure, peak tailing, RT drift over hundreds of injections. • Inappropriate chemistry [6]: Inherent inability to separate critical pairs. | • Replace with a new column of the same type if degradation is suspected [3]. • Change bonded phase ligand (e.g., from C18 to phenyl or cyano). This is often the most effective way to alter selectivity (α) [6]. | | Instrument & Environment | • Flow rate changes [3] [5]: All RTs are consistently too long or too short. • Temperature fluctuations [3] [6]: RT instability, especially in non-oven methods. • Sample solvent mismatch [5]: Peak splitting or distorted shape. | • Verify flow rate accuracy with a volumetric flask [3]. Check for pump leaks or faulty seal [3] [7]. • Always use a column oven with stable temperature control [3] [6]. • Ensure sample solvent strength is close to the mobile phase [5]. |
For persistent co-elution, the most effective strategies involve altering the relative retention (α). Here is a logical workflow for method optimization [6]:
When applying the troubleshooting steps, these specific protocols from the literature can be highly useful.
The table below summarizes the key instrumental methods used in recent research to identify Rehmannia constituents, including Rehmaionoside B.
| Analytical Technique | Key Parameters & Configuration | Application & Findings | Source Reference |
|---|
| UPLC-Q-TOF-MS | • Reverse-phase column (e.g., C18) • Mobile Phase: Water/Acetonitrile, often with 0.1% Formic Acid • Negative/Positive Ion Mode • High-resolution mass accuracy | • Comprehensive chemical profiling of Rehmannia roots. • Distinguished Rehmannioside A and B as isomers. [1] [2] | | | UPLC-PDA/ELSD | • Used in conjunction with MS • ELSD is suitable for non-chromophoric compounds like sugars. | • Revealed quantitative differences in sugars (e.g., fructose, sucrose) between dried and prepared Rehmannia root. [3] | | | UHPLC-Q-TOF-IMS | • High-resolution mass spectrometry coupled with ion mobility separation. | • Enhanced identification of compounds in complex mixtures by providing an additional separation dimension (collision cross-section). [4] | |
Based on the methodologies found, here is a generalized workflow for detecting this compound, which you can adapt and optimize.
Since the search results lack specific FAQs for this compound sensitivity, here are common optimization areas in LC-MS to investigate:
Enhancing Chromatography:
Optimizing MS Detection:
[M+Na]+ as described in the literature can be a sensitive detection route [2].m/z 413.2149 for [M+Na]+), retention time, and characteristic MS/MS fragments (m/z 211.17, 193.16, 175.15) is necessary to confidently distinguish it from isomers like Rehmaionoside A [2].The search results confirm that detecting this compound is feasible with modern LC-MS techniques, but they stop short of providing ready-made solutions for sensitivity optimization.
Rehmaionoside B is an iridoid glycoside found in Rehmannia glutinosa [1]. Iridoid glycosides are generally known for their instability, as their chemical structure includes a dihydropyran ring that is prone to degradation under various conditions [1].
The table below summarizes the key factors that likely influence this compound's stability, based on the behavior of its analogs:
| Factor | Effect on Stability (of related compounds) | Evidence from Literature |
|---|---|---|
| pH | Unstable in alkaline conditions [2]; stable in acidic LC-MS conditions (0.1% formic acid, pH ~2.8) [3] | General property of iridoid glycosides and phenylethanoid glycosides [1] [2]. |
| Temperature | Degradation increases with higher temperatures and longer heating durations [4]. | Observed in processing of Rehmannia; catalpol and acteoside degrade with steaming [4]. |
| Processing | Stability decreases with extensive processing (e.g., multiple steaming cycles) [4]. | Iridoid and phenylethanoid glycosides show decreasing concentration with increased steaming times of PRR [4]. |
You can monitor the stability of this compound in your solutions using these established analytical techniques.
The typical workflow for analyzing this compound from sample preparation to data analysis is outlined below:
Q1: Why are my this compound peak areas decreasing over successive LC-MS runs?
Q2: I've detected unknown peaks in my chromatogram. Could these be degradation products of this compound?
Based on the behavior of similar compounds, this compound may degrade via these pathways, which can be visualized as follows:
The main issues and technical solutions for Rehmaionoside B analysis are summarized below.
| Challenge | Description & Root Cause | Recommended Technical Solutions |
|---|---|---|
| Isomer Separation | Difficult to separate from Rehmaionoside A; identical molecular formula (C19H34O8) and mass ([M+Na]+ at m/z 413.2149) [1]. | Optimize UPLC with C18 column (e.g., 1.7 µm); use shallow, multi-step ACN/H2O gradients with 0.1% formic acid [2]. |
| MS Identification | Similar MS/MS fragmentation to isomers; primary ion at m/z 211.1692 from glucose loss (180 Da) [1]. | Use high-res MS (Q-TOF); confirm identity by comparing retention times and secondary fragments with reference standards [1]. |
| Low Abundance | Low natural concentration in complex Rehmannia extract complicates detection [1] [3]. | Use selective ion monitoring (e.g., MRM) for improved sensitivity [4]. |
Here is a detailed methodology for the identification and characterization of this compound in Rehmannia samples, based on UPLC-Q-TOF-MS/MS.
When successfully analyzed, this compound will show the following characteristics:
The following diagram illustrates the characteristic fragmentation pathway of this compound that produces these key ions.
Q1: My this compound peak is co-eluting with another compound. How can I improve resolution? A1: You can try these steps:
Q2: I cannot detect this compound in my sample, even though I know it's present. What should I do? A2:
Q3: How can I be confident that my peak is truly this compound and not its isomer? A3: Confidence comes from using two orthogonal pieces of evidence:
Rehmaionoside B is a rehmaionoside compound found in Rehmanniae Radix. It is an isomer of Rehmaionoside A, with both sharing the molecular formula C₁₉H₃₄O₈ [1].
The following table summarizes the key identifying information for this compound, which is essential for developing an analytical method to monitor your extraction yield:
| Property | Description |
|---|---|
| Molecular Formula | C₁₉H₃₄O₈ [1] |
| Classification | Rehmaionoside compound (a type of scutellarein) [1] |
| Observed Ion Mode | Positive [1] |
| Observed Adduct | [M+Na]⁺ [1] |
| Exact Mass ([M+Na]⁺) | m/z 413.2149 [1] |
| Characteristic MS/MS Fragments | m/z 211.1692 (loss of a glucose moiety, 180 Da), 193.1592, 175.1484 (sequential loss of two water molecules) [1] |
| Recommended Analytical Technique | UPLC-Q-TOF-MS/MS [2] [1] |
To systematically improve your extraction yield, you can follow this general workflow, adapting the parameters based on your initial results.
Since direct data is unavailable, parameters known to affect similar glycosides in Rehmanniae Radix should be optimized [2] [1].
Q: What is the biggest challenge in extracting this compound? A: The primary challenge is the lack of a published, specific protocol. Researchers must develop a method from scratch by adapting knowledge from the extraction of similar iridoid and phenylethanoid glycosides in Rehmanniae Radix [2] [1].
Q: How can I confirm the identity of my isolated compound? A: You must rely on high-resolution mass spectrometry (HRMS) to confirm the molecular formula and MS/MS fragmentation to match the characteristic pattern described in the literature [1] [7].
Q: I am getting low yields. What should I optimize first? A: Focus on the solvent system and the use of ultrasound energy. These two factors often have the most significant impact on the initial extraction efficiency of plant metabolites [1] [3].
The table below summarizes the basic chemical information available for this compound, which serves as a starting point for any analytical method development [1].
| Property | Description |
|---|---|
| CAS No. | 104056-83-9 [1] |
| Molecular Formula | C₁₉H₃₄O₈ [1] |
| Molecular Weight | 390.5 g/mol [1] |
| Chemical Name | (2S, 3R, 4S, 5S, 6R)-2-(((1R, 2R)-2-hydroxy-2-((R, E)-3-hydroxybut-1-en-1-yl)-1, 3, 3-trimethylcyclohexyl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3, 4, 5-triol [1] |
| Primary Use | High-quality reference standard for analytical method development, validation (AMV), quality control (QC), and Abbreviated New Drug Applications (ANDA) [1]. |
Although not specific to this compound, the following table outlines common pitfalls in analytical method validation, based on general best practices, and suggests preventive measures [2].
| Mistake | Potential Consequence | How to Avoid |
|---|---|---|
| Using a "cookie-cutter" approach | The method is not fit-for-purpose, failing to account for the unique properties of the analyte. | Design the validation study based on the method's intended use and the analyte's physiochemical properties [2]. |
| Inadequate method optimization | Poor method robustness, specificity, or sensitivity, leading to unreliable data. | Prior to validation, optimize method parameters for specificity, sensitivity, and solution stability [2]. |
| Lack of a method validation plan | Unfocused validation that misses critical parameters, causing regulatory delays. | Before starting, create a detailed plan that answers key questions about the method's purpose, sample type, and critical components [2]. |
Given the lack of a dedicated protocol for this compound, the following workflow synthesizes techniques from related research on Rehmannia glutinosa compounds, which you can use as a template [3] [4] [5].
Key Steps and Details:
This guide addresses potential issues based on the general analysis of similar compounds from Rehmannia [3] [2].
FAQ 1: How can I improve the separation of this compound from other similar glycosides in a Rehmannia extract?
FAQ 2: What could cause low sensitivity or a high limit of detection (LOD) for this compound?
FAQ 3: How do I ensure my method is robust and passes regulatory scrutiny?
The diagram below illustrates the logical relationship between the core parameters required for a comprehensive method validation, as per ICH guidelines [2] [7] [8].
The following table consolidates the experimental parameters for this compound identified from the literature. These values can be used as a starting point for your method development.
| Parameter | Value / Description | Experimental Context |
|---|---|---|
| Ionization Mode | Positive ion mode ([M+Na]+) [1] | UPLC-Q-TOF-MS analysis of Rehmanniae Radix forms |
| Observed m/z | 413.2149 (for [M+Na]+) [1] | UPLC-Q-TOF-MS analysis of Rehmanniae Radix forms |
| Molecular Formula | C19H34O8Na [1] | Calculated from the [M+Na]+ adduct |
| Characteristic Fragments (MS/MS) | m/z 211.1692, 193.1592, 175.1484 [1] | These fragments indicate the consecutive loss of a glucose unit (-180 Da) followed by two water molecules. |
The data in the table above was generated within a specific research context. Understanding this workflow is crucial for replicating and building upon the methods.
The experimental workflow can be summarized as follows:
Here are some anticipated common questions and troubleshooting tips based on the available data and general mass spectrometry principles.
Q1: I cannot detect a strong [M+Na]+ signal at m/z 413.2. What should I do?
Q2: My MS/MS spectrum does not show the expected characteristic fragments (211, 193, 175). How can I optimize this?
Q3: Are there other adducts I should look for?
Since the search results lack explicit parameters like collision energy or voltages, you will need to establish these empirically. Here is a systematic approach:
The primary technique for analyzing this compound is Liquid Chromatography coupled with Mass Spectrometry (LC-MS). The following table summarizes the key parameters from recent studies:
| Analysis Method | Key Instrumentation | Sample Preparation (Extraction) | Chromatographic Column | Mobile Phase | Detection Mode | Reference |
|---|---|---|---|---|---|---|
| Qualitative Identification | UHPLC-LTQ-Orbitrap-MS/MS [1] | Dilution with water and centrifugation [1] | Waters HSS T3 (1.7 μm, 2.1 × 100 mm) [1] | Water (0.1% Formic Acid) / Acetonitrile [Gradient] [1] | ESI-Positive Mode [1] | |
| Qualitative Identification | UPLC-QTOF-MS/MS [2] | Information not specified in excerpts | AcQuity UPLC BEH C18 (1.7 μm, 2.1 × 100 mm) [3] | Water (0.1% Formic Acid) / Acetonitrile [Gradient] [3] | ESI-Positive Mode [2] | |
| Quantitative Analysis | HPLC (with other detectors) [4] | Microwave-assisted extraction mentioned for similar compounds [4] | Information not specified in excerpts | Information not specified in excerpts | Information not specified in excerpts |
Based on the search results, here are more detailed methodologies for the key analysis steps.
This is a generalized protocol adapted from a study on Rehmannia distillates [1].
The following workflow, based on the parameters used in the studies, illustrates the typical process for identifying this compound in a sample [1] [2].
Key Technical Specifications:
Low Signal Intensity or Poor Detection:
Unstable Chromatographic Peaks:
Difficulty in Distinguishing from Isomers:
Understanding how similar compounds break down is key to troubleshooting Rehmaionoside B degradation. The table below summarizes stability findings for related iridoid and phenylethanoid glycosides in Rehmannia during processing.
| Compound Class | Specific Compounds Mentioned | Stability & Degradation Behavior During Processing | Potential Degradation Products |
|---|---|---|---|
| Iridoid Glycosides | Catalpol, Rehmannioside A, etc. [1] [2] | Unstable; concentrations decrease significantly with increased steaming cycles and high temperatures. Degradation involves glycosidic bond cleavage and reverse Diels-Alder (RDA) cleavage [1] [2]. | Aglycone and its rearranged products [1]. |
| Phenylethanoid Glycosides | Acteoside (Verbascoside), Isoacteoside [1] | Unstable; degrade with increased processing. Acteoside can convert to Verbascoside via removal of a caffeoyl group [1]. | Volatile alcohols (e.g., phenylethyl alcohol) and other derivatives [1]. |
| Saccharides & Maillard Products | Sucrose, Maltose, Glucose / 5-HMF [1] | Monosaccharides and oligosaccharides hydrolyze. 5-HMF, a Maillard reaction product, increases steadily with steaming time and temperature [1]. | 5-hydroxymethylfurfural (5-HMF) [1]. |
To effectively troubleshoot, you need a reliable method to quantify this compound and its potential degradation products.
Based on the general instability of similar compounds, here is a proposed experimental workflow to systematically identify and test stabilization parameters for this compound.
Q1: Why does this compound degrade during processing? While not explicitly studied, its structural analogs degrade due to heat-induced hydrolysis of glycosidic bonds and other rearrangement reactions. The general instability of iridoid glycosides under thermal stress is a key indicator [1] [2].
Q2: What are the key parameters to monitor during process development? The most critical factors are temperature, processing time, and number of processing cycles. The formation of 5-HMF can be a useful marker for excessive thermal stress, while the loss of parent monosaccharides (like glucose) indicates ongoing hydrolysis [1].
Q3: There is no commercial standard for this compound. How can I track it? You can use UPLC-Q-TOF-MS to identify the compound based on its accurate mass and predicted fragmentation pattern, even without a standard. By comparing chromatograms of samples subjected to different processing conditions, you can monitor the relative peak area of this compound to track its degradation semi-quantitatively [2].
The table below summarizes the key structural and identification data for both compounds.
| Characteristic | Rehmaionoside A | Rehmaionoside B |
|---|---|---|
| Molecular Formula | C₁₉H₃₄O₈ [1] | C₁₉H₃₄O₈ [1] [2] |
| Molecular Weight | 396.23 g/mol (calculated from formula) | 396.23 g/mol (calculated from formula) |
| Classification | Ionone glucoside [3] | Ionone glucoside [3] |
| Structural Relationship | Isomers [1] | Isomers [1] |
| MS/MS Fragments (Positive Ion Mode) | [M+Na]+ m/z 413.2149; key fragments: m/z 211.1692, 193.1592, 175.1484 [1] | [M+Na]+ m/z 413.2149; key fragments: m/z 211.1692, 193.1592, 175.1484 [1] |
| Identification Workflow | UHPLC-MS/MS; molecular formula prediction via software (e.g., MassHunter); structural inference based on fragmentation patterns and literature [1] | UHPLC-MS/MS; molecular formula prediction via software (e.g., MassHunter); structural inference based on fragmentation patterns and literature [1] |
While both compounds are recognized as constituents of Rehmannia glutinosa, detailed biological studies retrieved focus on Rehmaionoside A.
A 2022 study provides robust experimental data on the mechanism of Rehmannioside A in improving cognitive impairment after cerebral ischemia [4].
Experimental Protocol:
Proposed Signaling Pathway: The study concluded that Rehmannioside A exerts its effects by activating the PI3K/AKT/Nrf2 and SLC7A11/GPX4 signaling pathways, thereby inhibiting oxidative stress and ferroptosis (a type of iron-dependent programmed cell death) [4].
The following diagram illustrates this mechanism based on the experimental data:
The search results do not contain specific experimental data or detailed pharmacological studies on this compound. Its identification is reported alongside Rehmaionoside A as an isomeric ionone glucoside found in Rehmannia glutinosa [1] [3].
The identification and comparison of these compounds rely heavily on advanced chromatographic and spectrometric techniques:
| Aspect | Rehmaionoside A | This compound |
|---|---|---|
| Structural Data | Well-defined as an ionone glucoside isomer. | Well-defined as an ionone glucoside isomer. |
| Pharmacological Data | Robust data available; demonstrated neuroprotective effects via specific anti-ferroptosis pathways. | Limited public data; bioactivity and mechanisms remain largely uncharacterized. |
| Research Status | Extensively studied with a clear experimental model and proposed mechanism. | Recognized as a constituent, but a significant gap exists in biological activity studies. |
The most substantial difference lies in the depth of pharmacological investigation. Rehmaionoside A has a defined neuroprotective role, while This compound presents a significant opportunity for future research to elucidate its potential biological activities and mechanisms of action.
The table below summarizes the key characteristics and differentiating features of Rehmaionoside A and its isomer, Rehmaionoside B, as identified through advanced mass spectrometry.
| Characteristic | Rehmaionoside A | This compound |
|---|---|---|
| Empirical Formula | C₁₉H₃₄O₈ [1] | C₁₉H₃₄O₈ [1] |
| Molecular Weight | 390.47 g/mol (calculated from C₁₉H₃₄O₈) | 390.47 g/mol (calculated from C₁₉H₃₄O₈) |
| MS Adduct Ion ([M+Na]⁺) | m/z 413.2149 [1] | m/z 413.2149 [1] |
| Key MS/MS Fragments | m/z 211.1692, 193.1592, 175.1484 [1] | m/z 211.1692, 193.1592, 175.1484 [1] |
| Proposed Identity | Rehmaionoside A [1] | This compound [1] |
| Status | Isomer [1] | Isomer [1] |
> Important Note: The available public data, particularly from the primary source [1], does not specify the exact structural difference or chromatographic elution order that allows for the definitive differentiation between these two isomers. The identification is based on their isomeric relationship and shared fragmentation pattern.
The identification and differentiation of Rehmaionoside A and B, as described in the literature, rely on Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Here is a detailed breakdown of the cited methodology [1]:
The following diagram illustrates this integrated analytical workflow:
The current literature confirms that Rehmaionoside A and B are isomeric compounds present in Rehmannia radix and can be distinguished by LC-MS/MS [1] [2]. However, to build a more comprehensive comparison guide, the following steps are suggested:
The table below summarizes the key parameters for identifying this compound using mass spectrometry, as reported in recent research.
| Parameter | Specification / Observed Value |
|---|---|
| Analytical Technique | UPLC-Q-TOF-MS / UHPLC-Q-TOF-IMS [1] [2] |
| Ionization Mode | Positive ion mode [1] [2] |
| Observed Adduct Ion | [M+Na]+ [1] [2] |
| Accurate Mass (m/z) | 413.2149 [1] [2] |
| Molecular Formula | C19H34O8 [1] [2] |
| Key MS/MS Fragments | 211.1692, 193.1592, 175.1484 [1] [2] |
| Proposed Fragmentation Pathway | Loss of a glucose unit (162 Da), followed by consecutive losses of two water molecules (H2O) [1] [2] |
The following diagram outlines the general experimental workflow used in the studies to identify this compound and other similar compounds.
The identification of this compound is part of a broader effort to understand how processing affects the chemical composition of Rehmanniae Radix (Rehmannia root). Here's a deeper look at the findings:
The identification of this compound in Rehmannia glutinosa primarily relies on UPLC-Q-TOF-MS and MS/MS fragmentation pattern analysis [1] [2].
Key Mass Spectrometry Data [1]:
| Parameter | Specification |
|---|---|
| Ion Mode | Positive ([M+Na]⁺) |
| Observed m/z | 413.2149 |
| Molecular Formula | C₁₉H₃₄O₈Na |
| Key MS/MS Fragments | m/z 211.1692, 193.1592, 175.1484 |
The fragmentation pattern indicates the consecutive loss of a glucose unit (180 Da) and two water molecules, which is characteristic of rehmaionoside compounds [1]. This compound is an isomer of Rehmaionoside A [1].
Rehmannia glutinosa is used in different forms, and the chemical profile changes with processing. The table below summarizes where this compound has been identified.
| Rehmannia Form | Presence of this compound | Key Comparative Notes |
|---|---|---|
| Dried Rehmannia Root (DRR) | Detected [2] | Considered a major discriminator from Prepared Rehmannia Root (PRR). |
| Prepared Rehmannia Root (PRR) | Not specified/possibly reduced | Stachyose, acteoside, and 6-O-coumaroylajugol are also key discriminators [2]. |
| Nine-Steamed, Nine-Dried | Not detected [1] | Complex processing reduces diversity of glycosides and sugars. |
One study notes that the diversity of glycosides and sugars is highest in the fresh root and decreases as processing becomes more complex [1].
While direct mechanistic studies on isolated this compound are limited, research on Rehmannia extracts provides context for its potential bioactivities.
For researchers aiming to confirm the presence and structure of this compound in a natural product sample, the following workflow synthesizes the techniques identified in the literature.
| Compound Name | Class | Key Identified Forms of Rehmanniae Radix | Brief Notes / Potential Activity |
|---|---|---|---|
| Rehmaionoside B | Rehmaionoside (a type of scutellarein compound) | Fresh (FRR), Raw (RRR), Prepared (PRR), Nine-steamed (NRR) [1] | An isomer of Rehmaionoside A [1]. |
| Rehmaionoside A | Rehmaionoside (a type of scutellarein compound) | Fresh (FRR), Raw (RRR), Prepared (PRR), Nine-steamed (NRR) [1] | An isomer of this compound [1]. |
| Oxythis compound | Scutellarein compound | Information not specified in results | Identified based on a similar fragmentation pattern to scutellarein A/B [1]. |
| Catalpol | Iridoid glycoside | All forms, but degrades with processing [1] [2] | A major, well-studied iridoid. Unstable and degrades with increased steaming [2]. |
| Dihydrocatalpol | Iridoid glycoside | All forms (FRR, RRR, PRR, NRR) [1] | - |
| Gardoside | Iridoid glycoside | All forms (FRR, RRR, PRR, NRR) [1] | - |
| Acteoside (Verbascoside) | Phenylethanoid glycoside | All forms [2] [3] | Considered a main antioxidant; used for quality control in pharmacopoeia [3]. |
| Echinacoside | Phenylethanoid glycoside | All forms (FRR, RRR, PRR, NRR) [1] | - |
| Isoacteoside | Phenylethanoid glycoside | All forms (FRR, RRR, PRR, NRR) [1] | - |
| Leucosceptoside A | Phenylethanoid glycoside (benzyl alcohol glycoside) | All forms (FRR, RRR, PRR, NRR) [1] | - |
The identification of these compounds, including this compound, primarily relies on advanced chromatographic and mass spectrometric techniques.
Key Methodology: LC-MS/MS Analysis
General Workflow for Identifying Rehmannia Glycosides: The following diagram outlines the key steps researchers use to identify and characterize compounds like this compound from Rehmannia samples.
The search results highlight two critical points for researchers:
To build a comprehensive comparison guide, you may need to delve deeper into specialized scientific literature. Here are some suggestions:
Rehmaionoside B is an ionone glycoside found in Rehmannia glutinosa [1]. The table below summarizes its key characteristics and similar compounds:
| Compound Name | Chemical Class | Molecular Formula (if provided) | Key Identifying Information |
|---|---|---|---|
| This compound | Ionone glycoside | C19H34O8 [1] | Isomer of Rehmaionoside A [1]. |
| Rehmaionoside A | Ionone glycoside | C19H34O8 [1] | An important discriminator between dried and processed Rehmannia root; isomer of this compound [1] [2]. |
| Oxythis compound | Scutellarein compound | C19H34O9 [1] | Fragmentation pattern is similar to scutellarein A/B [1]. |
Chemical analysis shows that the complexity of processing Rehmannia glutinosa root significantly alters its chemical profile. With more intensive processing (e.g., multiple cycles of steaming and drying), the types of glycoside compounds, including ionone glycosides like this compound, tend to decrease [1].
While direct comparative pharmacological data is scarce, network pharmacology studies suggest how Rehmaionoside compounds may function.
A study on sepsis treatment identified Rehmaionoside A as a key active component of Rehmannia glutinosa. The research predicted its interaction with the target ADAM17 (A Disintegrin And Metalloproteinase 17) through molecular docking, suggesting a potential role in modulating the immune response in sepsis [3]. The following diagram illustrates the integrated workflow used in such studies to connect herbal compounds with disease mechanisms: